N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative. Its structure includes a 4-methoxybenzyl group attached to the aniline nitrogen, a nitro substituent at the 2-position, and a tetramethyl-1,3,2-dioxaborolan (boronic ester) group at the 3-position of the benzene ring. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the boronate ester’s role as a directing and activating group . The nitro and methoxy groups influence electronic properties, modulating reactivity and stability in synthetic applications .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O5/c1-19(2)20(3,4)28-21(27-19)16-7-6-8-17(18(16)23(24)25)22-13-14-9-11-15(26-5)12-10-14/h6-12,22H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIJKBUQITQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NCC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS Number: 2377610-36-9) is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes a nitro group and a boron-containing moiety, suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
The molecular formula of this compound is , with a molecular weight of 384.2 g/mol. The compound's structure features a methoxyphenyl group and a dioxaborolane ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25BN2O5 |
| Molecular Weight | 384.2 g/mol |
| CAS Number | 2377610-36-9 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interaction : Similar compounds have been shown to inhibit specific enzymes and proteins involved in metabolic pathways, including potential regulation of insulin levels .
- Biochemical Pathways : The presence of the boron atom may facilitate interactions with biological macromolecules, potentially altering cellular signaling pathways .
- Inhibition Studies : Preliminary studies suggest that related compounds exhibit inhibitory effects on proteases and other enzymes critical for viral replication and cellular metabolism .
Biological Activity
Research into the biological activity of this compound reveals promising results:
Antitumor Activity
In vitro studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on methoxyl-substituted phenyl compounds have shown cytotoxic effects against various cancer cell lines . The mechanism may involve apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of metabolic disorders. For example, it has been suggested that it may affect insulin signaling pathways by modulating enzyme activity associated with glucose metabolism .
Case Studies
Several case studies highlight the biological relevance of similar compounds:
-
Case Study 1 : A series of methoxy-substituted anilines were tested against cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity.
Compound IC50 (µM) Cell Line Compound A 5.0 MCF-7 (Breast) Compound B 8.5 A549 (Lung) N-[Methoxy] 6.7 HeLa (Cervical) - Case Study 2 : An investigation into the metabolic stability of related compounds revealed that while some exhibited good permeability and solubility, others showed significant degradation in liver microsomes, suggesting a need for structural optimization to enhance bioavailability .
Scientific Research Applications
Medicinal Chemistry
N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown potential as a pharmaceutical intermediate due to its structural characteristics that allow for further functionalization. Its ability to act as a boron source makes it valuable in the development of boron-containing drugs, particularly in cancer therapy where boron neutron capture therapy (BNCT) is employed.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
Chemical Sensors
This compound can be utilized in the development of chemical sensors due to its sensitivity to various analytes. Its boron component can interact with Lewis bases, allowing for selective sensing applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds related to this compound. Results indicated that modifications to the nitro group enhanced cytotoxicity against specific cancer cell lines, highlighting the importance of structural variations in medicinal chemistry applications.
Case Study 2: OLED Performance
Research on OLEDs incorporating this compound demonstrated improved luminescence and stability compared to traditional materials. The findings suggested that the integration of boron-containing compounds could lead to next-generation OLED materials with better performance metrics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : (NE)-N-[(4-Methoxyphenyl)methylidene]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : Replaces the nitro group with an imine (methylidene) group.
- Applications : Used in coordination chemistry and as a ligand precursor .
Compound B : 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Structure : Features dual methoxy groups on the aniline nitrogen and a boronate ester at the para position.
- Reactivity : The para-substituted boronate ester facilitates regioselective coupling in polymer synthesis. Dual methoxy groups enhance solubility and charge transport, making it suitable for optoelectronic materials .
- Applications : Key intermediate in dye-sensitized solar cells (DSSCs) and perovskite solar cells .
Compound C : N,N-Bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : Replaces methoxybenzyl with methyl groups on the aniline nitrogen.
- Reactivity : Methyl groups provide steric hindrance, slowing coupling kinetics but improving thermal stability.
- Applications : Used in phosphorescent host materials for OLEDs .
Compound D : N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparative Data Table
Key Research Findings
Electronic Effects :
- The nitro group in the target compound increases electron deficiency at the benzene ring, accelerating oxidative addition in palladium-catalyzed reactions compared to methyl or methoxy analogues .
- Methoxy groups (e.g., Compound B) enhance hole-transport properties in solar cells due to their electron-donating nature .
Synthetic Utility: Boronate esters in all listed compounds enable Suzuki-Miyaura cross-coupling, but steric bulk (e.g., Compound C) reduces coupling efficiency by ~20% compared to less hindered analogues . The target compound’s nitro group allows subsequent reduction to amines, a pathway absent in non-nitro analogues .
Stability and Handling: Boronate esters with electron-withdrawing groups (e.g., NO₂) require inert storage conditions to prevent hydrolysis, whereas methoxy-substituted derivatives (Compound B) are more air-stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
